molecular formula C7H4N2O3 B2752535 [1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid CAS No. 1352906-43-4

[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B2752535
CAS No.: 1352906-43-4
M. Wt: 164.12
InChI Key: DRTYPAMVDUGLQJ-UHFFFAOYSA-N
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Description

[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a structural motif in various pharmacologically active molecules .

Chemical Reactions Analysis

Types of Reactions

[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the ring system .

Scientific Research Applications

[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fused heterocyclic systems such as oxazolo[5,4-d]pyrimidines, thiazolopyridines, and imidazopyridines .

Uniqueness

What sets [1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid apart is its unique fused ring system, which imparts specific electronic and steric properties. These properties can influence its biological activity and make it a valuable scaffold in drug design .

Biological Activity

[1,3]Oxazolo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused oxazole and pyridine ring system, which contributes to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₇H₄N₂O₃
  • SMILES : C1=CC(=NC2=C1OC=N2)C(=O)O
  • InChI : InChI=1S/C7H4N2O3/c8-7(9)5-2-1-4(11)6(10)12-3-5/h1-3H,(H,8,9)(H,10,11)

The structural features of this compound allow it to participate in various chemical reactions such as oxidation and substitution, which can be exploited for synthesizing derivatives with enhanced biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been identified as a potential inhibitor of certain enzymes and receptors. For instance:

  • Enzyme Inhibition : The compound has been studied for its role in inhibiting enzymes that are crucial in various metabolic pathways.
  • Receptor Modulation : It may act as a modulator of receptor activity, influencing signaling pathways related to inflammation and immune responses.

Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties. It is being investigated for its potential effectiveness against viruses such as SARS-CoV-2. The compound's mechanism involves disrupting viral replication processes by targeting viral enzymes or host cell receptors essential for viral entry.

Antimicrobial Activity

The compound demonstrates moderate antimicrobial activity against a range of pathogens. Studies have shown that derivatives of this compound exhibit significant antibacterial effects against strains like Escherichia coli and Salmonella typhi, as well as antifungal activity against Candida albicans and other fungi .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro for its ability to inhibit the growth of various cancer cell lines. The underlying mechanisms may involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

StudyFindings
Eldeab et al. (2022)Reported synthesis of substituted derivatives showing enhanced antimicrobial activity against E. coli and B. subtilis with MIC values ranging from 2.18–3.08 μM/mL .
Judge et al. (2022)Investigated the antiviral efficacy against SARS-CoV-2; compounds displayed significant inhibition of viral replication in vitro .
BenchChem (2024)Highlighted the use of this compound in enzyme inhibition studies relevant to drug design .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other heterocyclic compounds:

Compound NameStructure TypeUnique Features
2-Pyridinecarboxylic AcidPyridine derivativeKnown for antibacterial activity; simpler structure
Oxazole-4-carboxylic AcidOxazole derivativeExhibits anti-inflammatory properties; less complex
1H-Pyrrole-2-carboxylic AcidPyrrole derivativeNeuroprotective effects; different heterocyclic structure

The unique fused ring system of this compound imparts specific electronic properties that enhance its biological activity compared to other similar compounds.

Properties

IUPAC Name

[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-7(11)4-1-2-5-6(9-4)8-3-12-5/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTYPAMVDUGLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1OC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352906-43-4
Record name [1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid
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